molecular formula C16H20ClN B570171 N-Debutyl Terodiline Hydrochloride CAS No. 53936-47-3

N-Debutyl Terodiline Hydrochloride

Katalognummer: B570171
CAS-Nummer: 53936-47-3
Molekulargewicht: 261.793
InChI-Schlüssel: GLVYRTMFFATVII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terodiline hydrochloride (chemical name: N-tert-butyl-1-methyl-3,3-diphenylpropylamine hydrochloride) is a dual-acting compound with antimuscarinic and calcium channel-blocking properties . It was initially developed for treating overactive bladder (OAB) symptoms, such as urinary frequency and incontinence, by inhibiting bladder muscle contractions. Clinical studies demonstrated a 92.7% improvement in symptoms at a dose of 24 mg/day . However, it was withdrawn from the market in the 1990s due to severe cardiac adverse effects, including QT prolongation, torsades de pointes, and arrhythmias . Its dual mechanism—blocking M1 muscarinic receptors and L-type calcium channels—contributed to both efficacy and toxicity .

Eigenschaften

IUPAC Name

4,4-diphenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,16H,12,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVYRTMFFATVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Types of Reactions: N-Debutyl Terodiline Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N-Debutyl Terodiline Hydrochloride is studied as an impurity of Terodiline. Researchers analyze its chemical properties and behavior to understand its impact on the overall efficacy and safety of Terodiline .

Biology: In biological research, N-Debutyl Terodiline Hydrochloride is used to study the pharmacological properties of Terodiline. It helps researchers understand the compound’s interactions with biological systems and its potential effects on cellular processes .

Medicine: In medicine, N-Debutyl Terodiline Hydrochloride is investigated for its potential therapeutic applications. While its primary role is as an impurity, understanding its effects can provide insights into the safety and efficacy of Terodiline-based treatments .

Industry: In the industrial sector, N-Debutyl Terodiline Hydrochloride is used in the quality control and analysis of Terodiline production. Ensuring the purity of Terodiline is crucial for its safe and effective use in medical treatments .

Wirkmechanismus

The mechanism of action of N-Debutyl Terodiline Hydrochloride is closely related to that of Terodiline. Terodiline exerts its effects by blocking calcium channels and exhibiting anticholinergic activity. This dual action helps relax smooth muscle and reduce bladder tone . The molecular targets and pathways involved include muscarinic receptors and calcium channels, which play a crucial role in regulating muscle contractions .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Mechanisms
Compound Primary Mechanisms of Action Key Targets
Terodiline HCl M1 receptor antagonism + Ca²⁺ channel block CHRM1–5, CACNA1–4
Tolterodine Muscarinic antagonism CHRM3 > CHRM1/2
Propiverine HCl Muscarinic antagonism + Ca²⁺ channel block CHRM1–5, CACNA1–4
Oxybutynin Muscarinic antagonism CHRM3 > CHRM1
Verapamil Ca²⁺ channel block CACNA1 (L-type)

Key Insights :

  • Terodiline’s dual mechanism distinguishes it from pure antimuscarinics (e.g., tolterodine) or calcium blockers (e.g., verapamil).
  • Propiverine shares Terodiline’s dual action but with weaker muscarinic affinity .
Receptor Affinity and Selectivity

Muscarinic Receptor Binding Affinity (Rank order from strongest to weakest):
Atropine > Oxybutynin > Pirenzepine ≈ Terodiline > Propiverine .

Compound Relative Muscarinic Affinity Calcium Blocking Potency
Terodiline HCl Moderate Moderate (IC₅₀: ~1 μM)
Tolterodine Low None
Propiverine HCl Low Weak
Oxybutynin High None

Notes:

  • Terodiline’s calcium-blocking action occurs at higher concentrations than its antimuscarinic effects, contributing to dose-dependent cardiac risks .
  • Oxybutynin’s high muscarinic affinity correlates with stronger anticholinergic side effects (e.g., dry mouth) .

Key Findings :

  • Terodiline’s reverse use-dependent triangulation (increased at lower heart rates) exacerbates arrhythmogenicity, unlike tolterodine .
  • Tolterodine’s linear APD90-triangulation relationship and lack of use-dependency underpin its safer cardiac profile .
Clinical Efficacy in Overactive Bladder
Compound Symptom Improvement Rate Dose (Daily) Study Duration
Terodiline HCl 92.7% 24 mg 4 weeks
Tolterodine 70–80% 4 mg 12 weeks
Propiverine HCl 75–85% 20 mg 8 weeks

Notes:

  • Terodiline’s efficacy is comparable to newer agents but offset by safety concerns.
  • Propiverine shows comparable efficacy with fewer withdrawals due to adverse events .
Adverse Effects and Market Status
Compound Common Side Effects Severe Adverse Events Market Status
Terodiline HCl Dry mouth, orthostatic hypotension Torsades de pointes Withdrawn (1990s)
Tolterodine Dry mouth, constipation Rare QT prolongation Marketed globally
Propiverine HCl Dry mouth, blurred vision Mild arrhythmias Marketed (Japan, EU)
Oxybutynin Severe dry mouth, cognitive effects None Marketed globally

Regulatory Insights :

  • Terodiline’s withdrawal highlights the importance of cardiac safety profiling in dual-mechanism drugs .
  • Tolterodine and propiverine remain alternatives due to better risk-benefit ratios .

Biologische Aktivität

N-Debutyl Terodiline Hydrochloride is a compound with significant biological activity, primarily recognized for its role as a calcium channel antagonist and its anticholinergic properties. This article explores the biological mechanisms, clinical applications, and research findings related to this compound.

Chemical and Physical Properties

PropertyValue
CAS Number 53936-47-3
Molecular Formula C16H20ClN
Molecular Weight 273.79 g/mol
IUPAC Name N-Butyl-2-(2-chlorophenyl)-N,N-dimethylethanamine hydrochloride

N-Debutyl Terodiline Hydrochloride exhibits its biological activity through multiple mechanisms:

  • Calcium Channel Blockade : It acts as a non-selective calcium channel antagonist, inhibiting the influx of calcium ions into cells, which is crucial for muscle contraction and neurotransmitter release .
  • Anticholinergic Activity : The compound also demonstrates anticholinergic effects, which can alleviate symptoms associated with overactive bladder conditions by reducing involuntary bladder contractions .
  • Modulation of Ion Channels : Research indicates that N-Debutyl Terodiline can block various ion channels, further contributing to its therapeutic effects in conditions like urinary frequency and urge incontinence .

Clinical Applications

N-Debutyl Terodiline Hydrochloride has been studied for various clinical applications:

  • Urinary Disorders : It is primarily used to treat conditions such as pollakisuria (frequent urination) and urge incontinence, providing relief by relaxing the bladder muscles .
  • Neurological Effects : Clinical studies have shown improvements in patients with nervous pollakisuria, suggesting its efficacy in managing bladder-related neurological disorders .

Research Findings

Recent studies have highlighted the compound's potential beyond urinary applications:

  • Anticancer Properties : Some derivatives of terodiline have exhibited anticancer activity, prompting investigations into their use as therapeutic agents against various cancer types .
  • Neuroprotective Effects : Preliminary research suggests that terodiline may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.

Case Studies

  • Clinical Study on Urinary Frequency :
    • A study involving 95 patients demonstrated significant reductions in urinary frequency and urgency after treatment with terodiline hydrochloride. Patients reported improved quality of life metrics post-treatment .
  • Investigational Use in Cancer Therapy :
    • A recent investigation into the anticancer effects of terodiline derivatives showed promising results in vitro against several cancer cell lines, indicating a need for further clinical trials to explore this potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.